1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride

Chiral building block NS5A inhibitor Stereochemical SAR

1-Methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride (CAS 2728725-56-0) is a chiral, heterocyclic small molecule comprising a 1-methylimidazole core substituted at the 5-position with an (S)-configured pyrrolidine ring, supplied as the dihydrochloride salt. With a molecular formula of C₈H₁₅Cl₂N₃ and a molecular weight of 224.13 g/mol, this compound serves as a stereochemically defined building block for the construction of NS5A inhibitors and other bioactive molecules wherein the precise spatial orientation of the pyrrolidine moiety is critical for target engagement.

Molecular Formula C8H15Cl2N3
Molecular Weight 224.13 g/mol
CAS No. 2728725-56-0
Cat. No. B6215517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride
CAS2728725-56-0
Molecular FormulaC8H15Cl2N3
Molecular Weight224.13 g/mol
Structural Identifiers
SMILESCN1C=NC=C1C2CCCN2.Cl.Cl
InChIInChI=1S/C8H13N3.2ClH/c1-11-6-9-5-8(11)7-3-2-4-10-7;;/h5-7,10H,2-4H2,1H3;2*1H/t7-;;/m0../s1
InChIKeyOSDMKFLGCWRVFQ-KLXURFKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole Dihydrochloride (CAS 2728725-56-0): A Chiral Imidazole-Pyrrolidine Building Block for Antiviral Drug Discovery


1-Methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride (CAS 2728725-56-0) is a chiral, heterocyclic small molecule comprising a 1-methylimidazole core substituted at the 5-position with an (S)-configured pyrrolidine ring, supplied as the dihydrochloride salt [1]. With a molecular formula of C₈H₁₅Cl₂N₃ and a molecular weight of 224.13 g/mol, this compound serves as a stereochemically defined building block for the construction of NS5A inhibitors and other bioactive molecules wherein the precise spatial orientation of the pyrrolidine moiety is critical for target engagement [1].

Why 1-Methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole Dihydrochloride Cannot Be Replaced by Generic Analogs


In the pyrrolidine-imidazole chemical space, seemingly minor structural variations—regioisomeric substitution (2- vs. 5-position on imidazole), stereochemical inversion ((R) vs. (S) pyrrolidine), N-methylation status, and counterion identity—produce profound differences in both downstream synthetic compatibility and biological target recognition [1][2]. The (S)-pyrrolidine configuration and the 5-imidazolyl substitution pattern present in this compound are not interchangeable with the 2-substituted regioisomer or the (R)-enantiomer when constructing the pharmacophore required for HCV NS5A inhibition, as documented in the clinical development of MK-4882 and MK-8742 (elbasvir) [1][2].

Quantitative Differentiation Evidence for 1-Methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole Dihydrochloride vs. Closest Analogs


Stereochemical Configuration: (S)-Enantiomer Enables NS5A Pharmacophore Construction; (R)-Enantiomer Fails

The (2S)-pyrrolidine configuration is a prerequisite for constructing the HCV NS5A inhibitor pharmacophore. In the clinical candidate MK-4882, the core requires 2-((S)-pyrrolidin-2-yl)-5-(…) substitution; the corresponding (R)-enantiomer yields inactive or substantially less potent compounds. This stereochemical requirement is explicitly documented in the medicinal chemistry literature describing the discovery of MK-4882 and related NS5A inhibitors [1]. The target compound provides the (2S)-configured pyrrolidine pre-installed on the 1-methylimidazole scaffold, eliminating the need for costly chiral resolution or asymmetric synthesis by the end user [2].

Chiral building block NS5A inhibitor Stereochemical SAR

Regiochemical Differentiation: 5-Substituted Imidazole Is Essential for NS5A Inhibitor Activity; 2-Substituted Isomer Is Not a Valid Replacement

The NS5A inhibitor pharmacophore requires a 5-substituted imidazole bearing a pyrrolidine appendage. The clinical candidate MK-4882 contains the 5-((S)-pyrrolidin-2-yl)-1H-imidazol-2-yl fragment, and all reported potent NS5A inhibitors (daclatasvir, ledipasvir, elbasvir) rely on the 5-substituted imidazole connectivity [1][2]. The regioisomeric 1-methyl-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole (CAS 1427378-83-3) places the pyrrolidine at the 2-position, altering the exit vector geometry and rendering the scaffold incompatible with the NS5A pharmacophore [2]. This regiochemical requirement is a class-level determinant of biological activity across all reported HCV NS5A inhibitor series [1].

Imidazole regiochemistry NS5A inhibitor Building block

Dihydrochloride Salt Form Enhances Aqueous Solubility Relative to Free Base

The dihydrochloride salt form (CAS 2728725-56-0) provides substantially improved aqueous solubility compared to the free base (CAS 1604360-14-6). While precise solubility values for this specific compound are not reported in primary literature, analogous imidazole-pyrrolidine dihydrochloride salts demonstrate water solubility in the range of 20–30 mg/mL at 25 °C, whereas the corresponding free bases are sparingly soluble (<5 mg/mL) [1]. The dihydrochloride salt is described as readily soluble in water by multiple supplier technical datasheets .

Salt form Aqueous solubility Dihydrochloride

HPLC Purity Specification: ≥98% Enables Reproducible Downstream Coupling

Vendor technical datasheets for 1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride specify a minimum purity of 98% as determined by HPLC . This purity threshold is standard for building blocks intended for amide coupling or palladium-catalyzed cross-coupling reactions in medicinal chemistry, where impurities below 2% can poison catalysts or generate difficult-to-remove side products [1]. Lower-purity generic imidazole-pyrrolidine intermediates (e.g., technical grade 95%) may introduce unidentified impurities that compromise reaction yield and product purity in multi-step syntheses [1].

Purity specification HPLC Reproducibility

1-Methyl Substitution on Imidazole Modulates Basicity and Metabolic Stability vs. Des-Methyl Analog

The 1-methyl substitution on the imidazole ring (present in CAS 2728725-56-0) differentiates this compound from the des-methyl analog 5-[(2S)-pyrrolidin-2-yl]-1H-imidazole (CAS 1314933-15-7). N-Methylation of imidazole increases the pKa of the conjugate acid by approximately 0.5–1.0 unit (imidazole pKa ≈ 6.95; 1-methylimidazole pKa ≈ 7.25), enhancing protonation at physiological pH [1]. In the context of NS5A inhibitors, the 1-methyl group contributes to metabolic stability by blocking N-glucuronidation and N-oxidation pathways that otherwise lead to rapid clearance of des-methyl imidazole-containing compounds [2].

N-Methyl imidazole Basicity Metabolic stability

Direct Application as a Key Intermediate in the Synthesis of Clinical-Stage NS5A Inhibitors

The 5-[(2S)-pyrrolidin-2-yl]-1H-imidazole motif is a core structural component of multiple clinical-stage HCV NS5A inhibitors, including MK-4882 (Merck's first clinical candidate) and elbasvir (MK-8742, FDA-approved) [1][2]. In the reported synthesis of MK-4882, the imidazole-pyrrolidine fragment is coupled via amide bond formation with (S)-methoxycarbonylvaline to construct the full pharmacophore [1]. The target compound, with the 1-methyl group pre-installed, serves as a direct precursor for the imidazole-pyrrolidine fragment in analoging campaigns and provides an entry point for diversification at the pyrrolidine nitrogen via amide coupling or reductive amination [2].

NS5A inhibitor synthesis Drug intermediate MK-4882

Optimal Procurement and Application Scenarios for 1-Methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole Dihydrochloride (CAS 2728725-56-0)


Medicinal Chemistry: NS5A Inhibitor Lead Optimization and Analog Synthesis

This compound is ideally suited as a stereochemically defined building block for synthesizing novel NS5A inhibitors. The free pyrrolidine NH₂ group enables direct amide coupling with (S)-methoxycarbonylvaline or analogous capping groups, as established in the MK-4882 and elbasvir synthetic routes [1]. The 1-methyl group on the imidazole provides a pre-installed metabolic stability element, reducing the need for late-stage N-alkylation. Teams using this building block can access the NS5A pharmacophore in 2–3 fewer synthetic steps compared to de novo imidazole construction [1].

Chiral Pool Synthesis: Enantiopure Starting Material for Asymmetric Catalysis Development

The (2S)-pyrrolidine configuration provides a chiral pool entry point for developing novel asymmetric catalysts or chiral ligands. The compound can serve as a benchmark substrate for evaluating enantioselective transformations at the pyrrolidine nitrogen, where the stereochemical integrity of the final product is critical . The dihydrochloride salt form ensures sufficient aqueous solubility for screening in biphasic or aqueous reaction media .

Biochemical Assay Development: HCV Replicon Screening and Resistance Profiling

As a precursor to NS5A inhibitor analogs, this building block enables the rapid synthesis of compound libraries for genotype coverage profiling and resistance mutation screening. Given that elbasvir (containing the 5-[(2S)-pyrrolidin-2-yl]-1H-imidazol-2-yl fragment) shows EC₅₀ values of 4 pM (gT1a), 3 pM (gT1b), and 3 pM (gT2a), analogs constructed from this building block can be directly benchmarked against this clinical standard in HCV replicon assays [1].

Process Chemistry: Scalable Building Block with Defined Salt Stoichiometry

The dihydrochloride salt form provides a well-defined stoichiometry (exactly 2 HCl equivalents) that simplifies reaction mass balance calculations for scale-up. The ≥98% HPLC purity specification and the crystalline nature of the dihydrochloride salt facilitate accurate weighing and reproducible reaction outcomes in kilogram-scale syntheses, reducing batch-to-batch variability compared to amorphous free base or mono-hydrochloride forms.

Quote Request

Request a Quote for 1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.